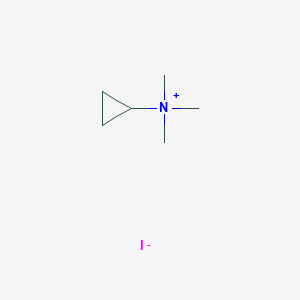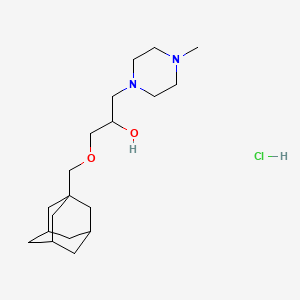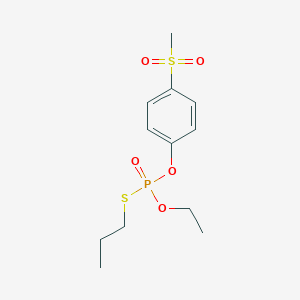
E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C12H9ClN2O2 and a molecular weight of 248.67 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline can be achieved through various synthetic routes. One common method involves the use of the Vilsmeier-Haack reagent, which is a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reagent is used to formylate the quinoline ring, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce various substituted quinoline derivatives .
Applications De Recherche Scientifique
E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, modifying the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to E-2-Chloro-8-methyl-3-(2-nitro)vinylquinoline include other quinoline derivatives such as:
- 2-Chloro-3-formyl-8-methylquinoline
- 2-Chloro-8-methylquinoline
- 3-Nitro-8-methylquinoline
Uniqueness
This compound is unique due to the presence of both nitro and chloro groups on the quinoline ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H9ClN2O2 |
|---|---|
Poids moléculaire |
248.66 g/mol |
Nom IUPAC |
2-chloro-8-methyl-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C12H9ClN2O2/c1-8-3-2-4-9-7-10(5-6-15(16)17)12(13)14-11(8)9/h2-7H,1H3/b6-5+ |
Clé InChI |
HQGAWPNIBDCSMC-AATRIKPKSA-N |
SMILES isomérique |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/[N+](=O)[O-] |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


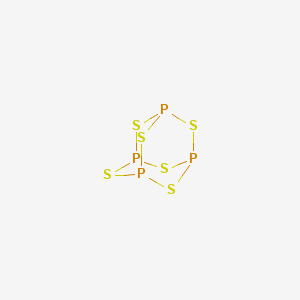

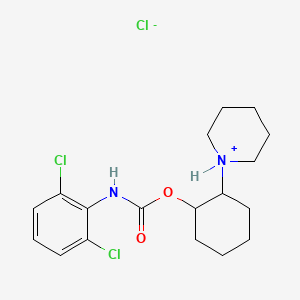

![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
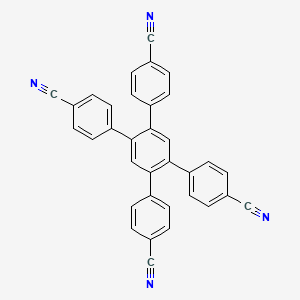

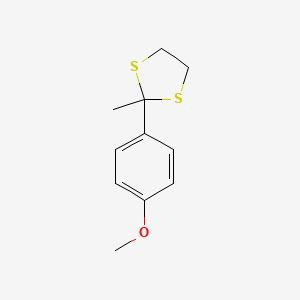
![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
